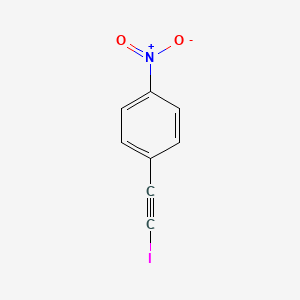

1-(Iodoethynyl)-4-nitrobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H4INO2 |

|---|---|

Poids moléculaire |

273.03 g/mol |

Nom IUPAC |

1-(2-iodoethynyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H4INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |

Clé InChI |

XCLVVXLXBHROSM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#CI)[N+](=O)[O-] |

Origine du produit |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Iodoethynyl 4 Nitrobenzene

Supramolecular Interactions: Halogen Bonding as a Primary Synthon

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In 1-(iodoethynyl)-4-nitrobenzene, the iodine atom is the primary participant in these interactions, serving as a powerful and reliable synthon for the construction of complex supramolecular architectures.

The remarkable efficacy of this compound as a halogen bond donor is attributed to a "double activation" strategy. acs.orgresearchgate.netresearchgate.net This design principle involves the strategic placement of two key functional groups to enhance the electrophilic character of the iodine atom. acs.org

The first level of activation comes from the sp-hybridized carbon atom of the ethynyl (B1212043) group to which the iodine is covalently bonded. acs.org The high s-character of an sp-hybridized carbon makes it more electronegative than an sp2- or sp3-hybridized carbon, which inductively withdraws electron density from the attached iodine atom. This withdrawal creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom, along the axis of the C-I bond. acs.org

The second level of activation is provided by the powerful electron-withdrawing nitro group (-NO₂) at the para-position of the benzene (B151609) ring. acs.org This group further depletes electron density from the entire π-system, including the iodoethynyl moiety. The combination of these two electronic effects—the sp-hybridized carbon and the nitro group—results in a significantly larger and more positive σ-hole on the iodine atom compared to less activated systems. acs.orgresearchgate.netresearchgate.net This "double activation" makes the iodine atom in this compound a highly potent electrophile, predisposing it to form strong and directional halogen bonds with a wide range of Lewis basic sites. acs.org

The enhanced halogen bond donor strength of this compound has been systematically exploited in crystal engineering through co-crystallization with various halogen bond acceptors. acs.org In a comprehensive study, this compound was subjected to 45 co-crystallization experiments with 15 different acceptor molecules possessing either nitrogen or oxygen Lewis basic sites. acs.org

The results demonstrated a high success rate in forming co-crystals, which were consistently assembled through robust C–I···N or C–I···O halogen bonds. acs.org The directionality and predictability of these interactions confirm that halogen bonding acts as the primary, structure-directing synthon. acs.org The analysis of the resulting crystal structures shows that the geometry of the C–I···N and C–I···O interactions is typically linear, a characteristic feature of strong halogen bonds. This reliability in forming the intended supramolecular synthons makes this compound a valuable building block for the programmed self-assembly of multicomponent crystalline materials. acs.org

| Halogen Bond Donor | Halogen Bond Acceptor Type | Resulting Interaction | Assembly Outcome |

|---|---|---|---|

| This compound | Nitrogen-based (e.g., Pyridines) | C–I···N | Formation of a co-crystal driven by halogen bonding. acs.org |

| This compound | Oxygen-based (e.g., Amides, N-oxides) | C–I···O | Formation of a co-crystal driven by halogen bonding. acs.org |

To quantify the effectiveness of the "double activation" strategy, the halogen bond donor ability of this compound and its analogs has been compared with other systems.

In a direct comparison with its bromo and chloro analogs, the iodo-compound is a vastly superior co-crystal former. acs.org Whereas this compound and its isomers successfully formed co-crystals in all attempts, the corresponding bromo-analogues showed only a 60% success rate, and the chloro-analogues failed to produce any co-crystals under the same conditions. acs.org This trend (I > Br > Cl) directly correlates with the magnitude of the σ-hole, which is most positive for iodine. acs.orgacs.org

Furthermore, when compared to other well-established halogen bond donors, iodoethynylnitrobenzenes consistently form shorter and stronger halogen bonds. acs.org Analysis of crystallographic data shows that the I···acceptor distances in co-crystals of this compound exhibit a greater reduction from the sum of the van der Waals radii than those formed by other donor moieties. acs.org Calculated molecular electrostatic surface potential values for iodoethynylnitrobenzenes were found to be approximately 20–40 kJ/mol higher than those of previously established halogen-bond donors, confirming their enhanced strength. acs.orgresearchgate.netresearchgate.net

| Halogen-Bond Donor | Halogen | Activation | Co-crystallization Success Rate | Reference |

|---|---|---|---|---|

| 1-(Haloethynyl)-4-nitrobenzene | Iodine (I) | Double (sp-C and NO₂) | 100% | acs.org |

| 1-(Haloethynyl)-4-nitrobenzene | Bromine (Br) | Double (sp-C and NO₂) | 60% | acs.org |

| 1-(Haloethynyl)-4-nitrobenzene | Chlorine (Cl) | Double (sp-C and NO₂) | 0% | acs.org |

Stereochemistry can be a decisive factor in controlling the outcome of supramolecular self-assembly, directing components into specific arrangements such as helices, sheets, or tubes. nih.gov The chirality of molecular building blocks can introduce steric constraints that dictate the packing and connectivity in a crystal lattice. For instance, chiral enantiomers may form extended hydrogen-bonded chains that are sterically impossible for their achiral meso counterparts. nih.gov

However, in systems governed by very strong and highly directional interactions, such as the halogen bonds formed by this compound, the influence of stereochemistry can be subordinate to the drive to form the most stable supramolecular synthon. The C–I bond is a powerful, linear, and predictable structure-directing unit. acs.org Studies on the co-crystallization of iodoethynylnitrobenzenes have shown that the resulting stoichiometry and connectivity are largely predictable. acs.org This suggests that the energetic advantage and strict geometric preference of the C–I···N and C–I···O halogen bonds are the dominant forces in the assembly process. While introducing chiral centers into the halogen bond acceptor could create more complex, predetermined architectures, the primary interaction involving the iodoethynyl moiety itself promotes a robust and foreseeable assembly pattern rather than a diversity of stereochemically-driven polymorphic structures.

Comparative Analysis of Halogen Bond Donor Ability with Analogous Systems

Transition Metal-Catalyzed Transformations

Beyond its role in supramolecular chemistry, the iodoethynyl group of this compound is a reactive handle for covalent bond formation, particularly in transformations catalyzed by transition metals.

This compound is a competent substrate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org Unlike the conventional CuAAC, which uses terminal alkynes (R-C≡C-H) to produce 1,4-disubstituted 1,2,3-triazoles, the reaction with 1-iodoalkynes leads to a different and highly valuable product. nih.govnih.gov

The copper-catalyzed reaction between this compound and an organic azide (B81097) (R-N₃) regioselectively yields a 5-iodo-1,4-disubstituted-1,2,3-triazole. rsc.orgnih.gov This transformation is notable for its efficiency and broad functional group tolerance. nih.gov Research has demonstrated that this compound reacts smoothly with various alkyl azides, such as hexyl azide, octyl azide, and decyl azide, under standard CuAAC conditions to give the corresponding iodinated triazole products in good yields. rsc.org

The resulting 5-iodotriazole is itself a versatile synthetic intermediate. The iodine atom can be further functionalized through a variety of cross-coupling reactions, allowing for the rapid construction of complex, 1,4,5-trisubstituted triazoles, which are structures of interest in medicinal chemistry and materials science. The reaction proceeds rapidly and offers a controlled pathway to these highly substituted heterocyclic systems. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Decyl azide | Copper(I) | 5-Iodo-1-(decyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | rsc.org |

| This compound | Octyl azide | Copper(I) | 5-Iodo-1-(octyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | rsc.org |

| This compound | Hexyl azide | Copper(I) | 5-Iodo-1-(hexyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole | rsc.org |

Regioselective Synthesis of 1,2,3-Triazole Derivatives with Azide Nucleophiles

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful method for the synthesis of ketones. Research has demonstrated the successful carbonylative cross-coupling of ethynylstibanes with aryl iodides in the presence of a palladium catalyst and carbon monoxide. jst.go.jpresearchgate.netnih.gov This reaction typically affords arylethynylketones in good yields. jst.go.jpnih.gov

While direct studies on this compound in this specific reaction are not detailed in the provided results, the general applicability of this methodology to electron-deficient aryl iodides is noteworthy. jst.go.jpnih.gov The reaction of an ethynylstibane, such as phenylethynyl(diphenyl)stibane, with an aryl iodide under a carbon monoxide atmosphere using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system leads to the formation of the corresponding aryl ethynyl ketone. jst.go.jpnih.gov The use of high-pressure carbon monoxide can suppress the formation of direct coupling byproducts. jst.go.jpnih.gov Given that this compound contains an aryl iodide-like moiety, it is plausible that it could undergo similar carbonylative cross-coupling reactions.

| Aryl Iodide | Catalyst | Ligand | CO Pressure | Product | Yield | Reference |

| Iodobenzene | Pd(OAc)₂ (5 mol%) | PPh₃ (20 mol%) | 1 atm | 1,2-Diphenylethyne-1-one | Good | jst.go.jpnih.gov |

| Iodobenzene | Pd(OAc)₂ (5 mol%) | PPh₃ (20 mol%) | 20 atm | 1,2-Diphenylethyne-1-one | Good | jst.go.jpnih.gov |

| Electron-deficient Aryl Iodides | Pd(OAc)₂ | PPh₃ | 1-20 atm | Arylethynylketones | Good | jst.go.jpnih.gov |

Cross-electrophile coupling reactions involve the joining of two different electrophiles, such as an aryl iodide and another electrophile, in the presence of a transition-metal catalyst. nih.gov Achieving selectivity for the cross-coupled product over homocoupled dimers is a primary challenge in this type of reaction. nih.gov The principles of reactivity and selectivity are often governed by the differential reactivity of the two electrophiles towards the catalyst. nih.govacs.org

In the context of palladium-catalyzed reactions involving aryl iodides, the oxidative addition of the aryl iodide to a Pd(0) species is a key step. nih.gov The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) often dictates the ease of this oxidative addition, with aryl iodides being the most reactive. nih.govresearchgate.net For cross-electrophile couplings, selectivity can be achieved if one electrophile undergoes oxidative addition more readily than the other. nih.gov Mechanistic studies have revealed that in some systems, selectivity arises from a combination of one electrophile reacting via a two-electron oxidative addition and the other participating through a radical pathway. nih.govacs.org The development of specific ligands, such as bulky trialkylphosphines, has been crucial in enabling the coupling of a wide range of electrophiles, including less reactive aryl chlorides, under mild conditions. nih.gov

Carbonylative Cross-Coupling Reactions Involving Ethynylstibanes

Non-Palladium Catalysis in Oxidative Coupling Reactions with Hypervalent Iodine Reagents

While palladium has been a dominant catalyst in oxidative coupling reactions, there is growing interest in non-palladium alternatives, often in conjunction with hypervalent iodine reagents. nih.govfrontiersin.org These reagents are attractive due to their strong oxidizing properties, electrophilicity, and environmentally benign nature. nih.govfrontiersin.org They can act as both oxidants to facilitate the catalytic cycle and as sources of ligands. nih.gov

Transition metals such as gold, copper, and iron have shown promise as catalysts in these reactions. nih.govfrontiersin.org Hypervalent iodine compounds, like PhI(OAc)₂, can be used to promote various transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through C-H activation. nih.govfrontiersin.org For instance, hypervalent iodine reagents have been employed in the oxidative iodination of alkynes to produce iodoalkynes and diiodoalkenes. acs.org These non-palladium catalyzed methods offer an alternative to traditional cross-coupling reactions, often avoiding the need for pre-functionalized starting materials. nih.govfrontiersin.orgfrontiersin.org

Nucleophilic Additions and Electrophilic Reactivity at the Ethynyl Moiety

The ethynyl group in this compound is susceptible to nucleophilic attack due to the polarization of the carbon-carbon triple bond, which is further influenced by the electron-withdrawing nitro group and the iodo substituent. The presence of the nitro group on the benzene ring decreases the electron density of the entire molecule, making the alkyne more electrophilic. gauthmath.com

Nucleophilic addition to the alkyne can occur, with the regioselectivity of the attack being influenced by both electronic and steric factors. In related systems, nucleophiles such as enolates have been shown to add to the diradicals derived from enediynes, leading to the formation of functionalized aromatic compounds. nih.gov The electron-withdrawing nature of the nitro group in this compound would be expected to enhance the electrophilicity of the alkyne, making it more reactive towards nucleophiles compared to unsubstituted or electron-donating group substituted phenylacetylenes. gauthmath.comlibretexts.org The addition of a nucleophile to the β-carbon of the alkyne (the carbon not attached to the iodine) is generally favored in Michael-type additions to activated alkynes.

Photoreactivity of Nitrobenzene (B124822) Derivatives: Potential for this compound

The photoreactivity of nitroaromatic compounds is a subject of significant scientific interest due to their unique photoinduced pathways and environmental relevance. rsc.orgumich.edu Upon absorption of UV or visible light, nitrobenzene and its derivatives can undergo a variety of photochemical transformations. umich.eduucl.ac.uk The specific reaction pathways are influenced by factors such as the molecular structure, substitution patterns, and the surrounding solvent environment. rsc.org

A primary event following photoexcitation of many nitroaromatic compounds is an exceptionally rapid intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁). rsc.org This process, which can occur on a sub-picosecond timescale, is one of the most efficient examples of singlet-triplet coupling known in organic molecules and is attributed to the presence of oxygen-centered non-bonding orbitals. rsc.org The resulting triplet state, often described as a biradical-like T₁(n,π*) state, is the key reactive intermediate in many subsequent photoreactions. tandfonline.com

Known photoreactions of nitrobenzene derivatives include:

Intermolecular Hydrogen Abstraction: The excited triplet state can abstract a hydrogen atom from a suitable donor molecule in the environment, such as a solvent like isopropanol (B130326) or an alkyl thiol. tandfonline.com This process typically leads to the formation of N-hydroxyaniline or aniline (B41778) derivatives. tandfonline.com

Intramolecular Hydrogen Abstraction: In derivatives with appropriate ortho substituents (e.g., o-nitrobenzyl groups), the excited nitro group can abstract a hydrogen atom from the substituent. tandfonline.com

Nitro-Nitrite Rearrangement: Direct photolysis of nitrobenzene in aqueous solutions can lead to an intramolecular rearrangement to form a nitrite (B80452), which can then lead to the formation of various nitrophenols and the release of nitrite and nitrate (B79036) ions. nih.gov

Photoreduction: In the presence of suitable photocatalysts and electron donors, nitrobenzene derivatives can be selectively reduced to the corresponding anilines under light irradiation. rsc.org

Nitric Oxide (NO) Photorelease: Some nitroaromatic compounds can undergo photodissociation to release nitric oxide (NO). rsc.orgacs.org The efficiency of this process is highly dependent on the molecular structure, with factors like ortho-methylation and the degree of conjugation playing significant roles. nih.govresearchgate.net

For This compound , its photoreactivity would be expected to be dominated by the nitroaromatic moiety. Upon irradiation, it would likely form a triplet excited state rapidly. rsc.org The subsequent reactivity would depend on the reaction conditions. In the presence of hydrogen donors, intermolecular hydrogen abstraction could occur. tandfonline.com Direct photolysis in aqueous media might lead to degradation pathways similar to nitrobenzene, involving rearrangement and the formation of phenolic compounds. nih.gov The presence of the iodoethynyl group, a relatively unusual substituent in photochemical studies, adds a layer of complexity. Its strong electron-withdrawing nature and potential for unique interactions could influence the lifetime and reactivity of the excited states, although specific studies on the photochemistry of iodoethynyl-substituted nitroaromatics are not widely reported.

Structure-Reactivity Relationship Studies Pertaining to the Iodoethynyl and Nitro Substituents

The reactivity of this compound is fundamentally governed by the electronic properties and interplay of its two key functional groups: the nitro group and the iodoethynyl group. Both substituents exert a strong influence on the electron distribution within the aromatic ring, dictating the molecule's behavior in various chemical interactions.

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org Its influence on the reactivity of an aromatic ring is well-documented:

Electronic Effect: Through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M), the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. wikipedia.org

Nucleophilic Aromatic Substitution: Conversely, this strong electron withdrawal facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org

Acidity of Adjacent Groups: The presence of a nitro group can increase the acidity of C-H bonds on adjacent alkyl groups. wikipedia.org

The iodoethynyl group (–C≡C–I) contributes its own distinct set of reactivity characteristics. A key feature of this group is the ability of the iodine atom to act as a halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (XB acceptor). acs.org The electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom along the C–I bond axis. acs.org

Structure-reactivity studies on para-substituted (iodoethynyl)benzene (B1606193) derivatives have demonstrated that the electronic nature of the para-substituent is in direct electronic communication with the iodoethynyl group through the aromatic system, significantly influencing the strength of the halogen bond. acs.org A strong linear free-energy relationship (LFER) exists between the binding free enthalpies (ΔG) of the halogen-bonded complex and the Hammett parameter (σpara) of the para-substituent. acs.org Electron-withdrawing groups at the para-position, such as the nitro group, enhance the σ-hole on the iodine atom, making it a stronger halogen bond donor and leading to more stable complexes. acs.org This relationship is quantified in the data below.

In This compound , the potent electron-withdrawing nitro group (σₚ = +0.78) significantly enhances the electrophilicity of the iodine atom, making it a strong halogen bond donor. acs.org This structure-reactivity relationship highlights how substituents distal to the reactive center can profoundly modulate noncovalent interaction strengths, a key principle in supramolecular chemistry and crystal engineering. acs.orgresearchgate.net

Computational and Theoretical Investigations of 1 Iodoethynyl 4 Nitrobenzene

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations have been instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of 1-(iodoethynyl)-4-nitrobenzene. These theoretical approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are used to determine its most stable three-dimensional structure and electronic characteristics. scirp.orgbhu.ac.in

Molecular Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. The key structural parameters, including selected bond lengths and bond angles for the optimized geometry of this compound, are presented in the table below. The planarity of the benzene (B151609) ring and the linear arrangement of the iodoethynyl group are notable features.

| Parameter | Value |

| Bond Lengths (Å) | |

| C≡C | ~1.21 |

| C-I | ~1.98 |

| C-C (ring) | ~1.39 - 1.41 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| **Bond Angles (°) ** | |

| C-C≡C | ~179 |

| C≡C-I | ~179 |

| C-C-N | ~118 |

| O-N-O | ~124 |

| Note: These are typical values derived from DFT calculations and may vary slightly depending on the level of theory and basis set used. |

Electronic Properties: The electronic properties of this compound are significantly influenced by the interplay between the electron-withdrawing nitro group and the iodoethynyl moiety. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding its chemical reactivity. austinpublishinggroup.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

| Property | Value (eV) |

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -3.0 |

| HOMO-LUMO Gap | ~ 4.5 |

| Note: These values are illustrative and depend on the specific computational method. |

Molecular Electrostatic Potential (MEP) Surface Analysis and σ-Hole Characterization

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in For this compound, the MEP surface reveals a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the extension of the C-I covalent bond. researchgate.netacs.org

This positive σ-hole arises from the anisotropic distribution of electron density around the iodine atom, which is enhanced by the strong electron-withdrawing effects of the nitro group and the sp-hybridized carbon of the ethynyl (B1212043) group. acs.org The magnitude of this positive potential (V_S,max_) is a key determinant of the strength of the halogen bonds it can form. acs.org The calculated V_S,max_ values for this compound are significantly higher than those of many other halogen bond donors, indicating its exceptional ability to act as a halogen bond donor. researchgate.netacs.org The lateral sides of the iodine atom typically exhibit negative electrostatic potential. researchgate.net

Key Features of the MEP Surface of this compound:

Positive σ-hole: A region of intense positive potential on the iodine atom.

Negative Belt: A region of negative potential around the lateral sides of the iodine atom.

Nitro Group: High negative potential localized on the oxygen atoms of the nitro group.

Aromatic Ring: Varied potential across the ring, influenced by the nitro group.

Advanced Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netorientjchem.org In the context of intermolecular interactions involving this compound, QTAIM can be used to identify bond critical points (BCPs) between the iodine atom and a halogen bond acceptor. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature and strength of the halogen bond. For halogen bonds formed by this molecule, the BCP analysis would typically reveal low electron density and a positive Laplacian, characteristic of closed-shell interactions (non-covalent bonds). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) entities, which align with the familiar Lewis structure concepts. uni-muenchen.de For this compound, NBO analysis can quantify the donor-acceptor interactions that contribute to the formation of the σ-hole. It reveals the delocalization of electron density from the lone pairs of the iodine atom into the antibonding orbitals of the adjacent carbon atom and the rest of the molecule. This analysis also highlights the significant polarization of the C-I bond, with the iodine atom bearing a net positive charge in the bonding region, which contributes to the positive σ-hole. The interaction between filled lone pair orbitals on a Lewis base and the empty σ* antibonding orbital of the C-I bond is a key feature of the halogen bonds it forms. acs.org

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are also employed to understand the reaction mechanisms and intermolecular interactions of this compound.

Free Energy Calculations and Reaction Pathway Analysis (e.g., utilizing Grimme's Quasi-RRHO Approach)

While specific studies detailing the free energy calculations for reactions involving this compound are not extensively reported in the provided context, such computational approaches are crucial for understanding reaction feasibility and kinetics. For instance, in a click reaction where it reacts with an azide (B81097), DFT calculations could be used to map the potential energy surface of the reaction. rsc.org

By locating the transition state structures and calculating the activation energies, the reaction pathway can be elucidated. Grimme's quasi-rigid rotor harmonic oscillator (quasi-RRHO) approach is often used to accurately account for the vibrational and rotational contributions to the free energy, especially for systems with low-frequency vibrational modes, which are common in weakly bound complexes. This method would be essential for obtaining accurate free energies of activation and reaction.

Theoretical Modeling of Intermolecular Interactions in Supramolecular Assemblies

This compound is a powerful building block in crystal engineering and supramolecular chemistry due to its strong and directional halogen bonding. acs.org Theoretical modeling is used to understand and predict the formation of co-crystals and other supramolecular assemblies. acs.org

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Computational and theoretical chemistry provides powerful tools for predicting the behavior of molecules in chemical reactions, offering insights into reactivity, selectivity, and mechanism before experiments are conducted. For this compound, these investigations are crucial for understanding its potential in novel chemical transformations beyond its well-documented role in halogen bonding. The unique electronic structure of this compound, characterized by an electron-withdrawing nitro group, a π-acidic ethynyl linker, and a polarizable iodine atom, creates multiple reactive sites that can be analyzed using modern theoretical methods.

Theoretical Framework for Reactivity Prediction

The reactivity of this compound can be rationalized using several key computational concepts:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP calculations are fundamental in quantifying the electrophilic character of the iodine atom, which is critical for predicting its interactions.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity, particularly in pericyclic reactions. The HOMO-LUMO energy gap indicates the molecule's kinetic stability, while the orbital coefficients help predict regioselectivity by matching the largest coefficients of the interacting orbitals of the reaction partners.

Conceptual Density Functional Theory (DFT) Indices: DFT provides a range of reactivity descriptors. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the global nucleophilicity index (N) describes its ability to donate them. nih.gov Local versions of these indices, such as Fukui functions or Parr functions, can predict the most reactive atomic sites within the molecule for electrophilic or nucleophilic attack. nih.govscielo.org.mx

Analysis of Reactive Sites and Predicted Reactivity

The structure of this compound features a "double activation" strategy, where the combination of the sp-hybridized carbon of the alkyne and the potent electron-withdrawing nitro group significantly enhances the positive electrostatic potential on the iodine atom. researchgate.net This makes the iodine atom a highly electrophilic center, primarily known for forming strong halogen bonds. nih.gov However, this electronic setup also activates other parts of the molecule for novel transformations.

Computational studies reveal that the molecular electrostatic potential at the iodine atom is significantly more positive than in many other well-established halogen-bond donors, confirming its high electrophilicity. researchgate.net

| Compound | Calculated VS,max (kJ/mol) on Halogen |

|---|---|

| This compound | ~157-161 |

| 1-(Iodoethynyl)-3-nitrobenzene | ~155 |

| 1,4-Diiodotetrafluorobenzene | ~138 |

| 1,4-Diiodobenzene | ~113 |

Table 1. Comparison of calculated maximum electrostatic potential (VS,max) values on the halogen atom for this compound and other related halogen-bond donors. The significantly higher positive potential on the iodine in this compound indicates its enhanced electrophilicity and reactivity in interactions involving this site. researchgate.netresearchgate.netwayne.edu

Based on conceptual DFT principles, a qualitative prediction of reactivity at the different sites of the molecule can be made. The molecule as a whole is strongly electrophilic and a poor nucleophile.

| Molecular Site | Predicted Local Reactivity | Rationale |

|---|---|---|

| Iodine Atom | Highly Electrophilic | Strong positive σ-hole due to adjacent sp-carbon and -NO₂ group. nih.gov |

| Alkyne β-Carbon (C≡C-Ar) | Electrophilic | Activated by the electron-deficient p-nitrophenyl ring; a target for nucleophilic attack. |

| Alkyne α-Carbon (I-C≡C) | Less Electrophilic | Adjacent to the more electrophilic iodine atom. |

| Aromatic Carbons (ortho to -NO₂) | Electrophilic | Activated towards nucleophilic aromatic substitution (SNAr) by the nitro group. mdpi.com |

Table 2. Predicted local reactivity indices for the distinct chemical sites within this compound based on established computational principles. nih.govmdpi.com

Prediction of Selectivity in Specific Transformations

[3+2] Cycloaddition Reactions

One of the most important transformations for iodoalkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Computational studies on related systems suggest the reaction proceeds through a copper acetylide intermediate. This compound has been shown to react efficiently with various organic azides in the presence of a copper(I) catalyst to yield 5-iodo-1,2,3-triazoles with excellent regioselectivity. rsc.orgresearchgate.net The high reactivity is driven by the electrophilicity of the alkyne, and the reaction exclusively produces the 1,4-disubstituted triazole regioisomer, a hallmark of the copper-catalyzed mechanism. researchgate.net

[4+2] Cycloaddition (Diels-Alder) Reactions

The alkyne moiety in this compound is predicted to be a potent dienophile in Diels-Alder reactions. The electron-withdrawing p-nitrophenyl group lowers the energy of the alkyne's LUMO, facilitating interaction with the HOMO of an electron-rich diene. kharagpurcollege.ac.inmdpi.com

Reactivity: The reaction is expected to proceed readily with electron-rich dienes (e.g., those bearing electron-donating groups like alkoxy or alkyl substituents).

Regioselectivity: For unsymmetrical dienes, the regioselectivity can be predicted by analyzing the coefficients of the FMOs. The reaction will favor the isomer formed by the alignment of the largest HOMO coefficient on the diene with the largest LUMO coefficient on the dienophile. masterorganicchemistry.com For this compound, the LUMO is expected to be polarized, with a larger coefficient on the β-carbon (the one attached to the aryl ring), which would direct the regiochemical outcome of the cycloaddition.

Nucleophilic Addition and Substitution

The electronic profile of this compound suggests two primary sites for nucleophilic attack: the alkyne and the aromatic ring.

Attack at the Alkyne: The β-carbon of the alkyne is electron-deficient and susceptible to attack by soft nucleophiles. This could lead to Michael-type addition products, with the selectivity depending on the nature of the nucleophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for SNAr reactions. mdpi.com While the iodine of the iodoethynyl group is not a typical leaving group in SNAr, the positions ortho and para to the nitro group are highly electron-deficient. Theoretical studies on similar nitroaromatics show that strong nucleophiles can attack these positions. mdpi.comarpgweb.com It is therefore predicted that under harsh conditions with a very strong nucleophile, SNAr-H reaction (where a hydride ion is formally displaced) could occur at the positions ortho to the nitro group, a transformation that has been computationally and experimentally verified for other activated nitroarenes. mdpi.com

Applications of 1 Iodoethynyl 4 Nitrobenzene in Advanced Materials and Supramolecular Architectures

Crystal Engineering and Designer Solids

Crystal engineering relies on the understanding and application of intermolecular forces to design and assemble molecules into predictable and ordered crystalline structures. 1-(Iodoethynyl)-4-nitrobenzene has emerged as a powerful tool in this field, primarily due to its capacity for strong and directional halogen bonding.

Fabrication of Ordered Crystalline Materials Through Directed Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The iodine atom in this compound is particularly effective as a halogen-bond donor. This is a result of a "double activation" strategy, where the electron-withdrawing effects of both the sp-hybridized carbon of the ethynyl (B1212043) group and the nitro group enhance the positive electrostatic potential (σ-hole) on the iodine atom. acs.org This enhanced electrophilicity makes the iodine atom a potent site for forming strong and directional interactions with halogen-bond acceptors, such as nitrogen or oxygen atoms. acs.org

In a systematic study, this compound and its isomers were shown to be highly effective halogen-bond donors. acs.orgresearchgate.net Their calculated molecular electrostatic surface potential values at the iodine atom were found to be significantly higher (20–40 kJ/mol) than those of many well-established halogen-bond donors. acs.orgresearchgate.net This inherent strength drives the formation of co-crystals with a high degree of predictability in both stoichiometry and connectivity. acs.org

The reliability of halogen bonding involving this compound allows for the systematic construction of ordered crystalline materials. For instance, co-crystallization experiments with various nitrogen-containing acceptor molecules consistently result in the formation of co-crystals driven by C–I···N or C–I···O halogen bonds. acs.org The resulting I···acceptor distances are consistently shorter, indicating a stronger interaction, compared to those formed by other common halogen bond donors. acs.org This predictability is a cornerstone of crystal engineering, enabling the design of materials with specific network topologies.

Control of Solid-State Properties via Supramolecular Assembly

The ability to direct the assembly of molecules into specific crystalline arrangements is crucial for tuning the bulk properties of materials. The strong and directional nature of the halogen bonds formed by this compound provides a powerful handle to control the solid-state architecture and, consequently, the material's properties.

The formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions, is key to this control. acs.org By pairing this compound with suitable halogen-bond acceptors, it is possible to create one-, two-, or three-dimensional networks with tailored properties. The competition and cooperation between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π–π stacking, can be strategically managed to achieve desired structural motifs. acs.orgucl.ac.uk

Research has demonstrated that in competitive environments, the strong halogen bonds from donors like this compound can dominate over other interactions, leading to the preferential formation of the halogen-bonded synthon. ucl.ac.uk This hierarchical control over intermolecular interactions is fundamental to designing crystalline solids with specific physical and chemical characteristics, such as thermal stability, solubility, and optical properties. The predictable nature of these interactions allows for a rational design approach to supramolecular assembly, moving beyond serendipitous discovery towards the intentional creation of functional materials.

Role as a Versatile Synthon in Complex Organic Synthesis

In the realm of organic synthesis, a "synthon" represents an idealized fragment of a molecule used to assist in the planning of a synthesis. ajrconline.org this compound serves as a valuable and versatile synthon, providing a pre-functionalized building block for the construction of more complex molecular frameworks.

Precursor in the Construction of Functionalized Aromatic and Heterocyclic Compounds

The dual functionality of this compound—the iodoethynyl group and the nitroaromatic moiety—makes it a powerful precursor for a variety of organic transformations. The carbon-iodine bond is a key site for cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, which are fundamental tools for forming new carbon-carbon bonds. This allows for the facile introduction of the nitro-substituted aromatic ring into a wide range of organic structures.

Furthermore, the nitro group itself can be readily transformed into other functional groups. For example, reduction of the nitro group to an amine provides access to anilines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. The presence of the iodoethynyl group offers additional reaction handles, enabling sequential and orthogonal functionalization strategies for the construction of complex, multi-functionalized aromatic and heterocyclic systems.

Building Block for Advanced Materials and Polymer Science

The rigid, rod-like structure of this compound makes it an attractive building block for the creation of advanced materials, including polymers and functional organic materials. Its incorporation into polymer backbones can impart specific electronic and photophysical properties. The electron-withdrawing nature of the nitro group can influence the electronic bandgap of conjugated polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com

The iodoalkyne functionality is particularly useful for polymerization reactions. For example, it can participate in coupling reactions to form poly(phenylene ethynylene)s (PPEs), a class of conjugated polymers known for their fluorescence and potential use in sensory applications. The ability to precisely place the nitro functionality along the polymer chain allows for fine-tuning of the material's electronic properties and intermolecular interactions in the solid state.

Intermediate in the Synthesis of Derivatives with Targeted Functionality

The reactivity of both the iodoalkyne and the nitro group allows this compound to serve as a key intermediate in the synthesis of a diverse array of derivatives with specific, targeted functionalities. wychem.com By strategically manipulating these two functional groups, chemists can design and synthesize molecules with tailored properties for a wide range of applications.

For example, the iodoalkyne can be used as a linchpin to connect different molecular fragments, while the nitro group can be converted to other functionalities to modulate properties such as solubility, binding affinity, or electronic character. This modular approach is highly valuable in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel functional materials with precisely controlled architectures and properties.

Advanced Spectroscopic Characterization Methodologies in the Study of 1 Iodoethynyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 1-(iodoethynyl)-4-nitrobenzene in solution. weebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can verify the connectivity of atoms and the electronic environment of the nuclei.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit characteristic signals. The protons on the nitro-substituted benzene (B151609) ring typically appear as two distinct sets of doublets due to their coupling. For instance, characterization data has shown aromatic proton signals at approximately 8.19 ppm and 7.58 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carbon atoms of the benzene ring, the ethynyl (B1212043) group, and those influenced by the nitro and iodo substituents. rsc.org The combination of ¹H and ¹³C NMR data allows for a complete assignment of the compound's covalent framework.

Interactive Table: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 8.19 | d | Ar-CH | rsc.org |

| 7.58 | d | Ar-CH | rsc.org |

Note: Data recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the molecular formula. rsc.org

For this compound (C₈H₄INO₂), the theoretical monoisotopic mass is 272.92868 Da. uni.lu Experimental HRMS data consistently aligns with this calculated value, providing strong evidence for the compound's identity and purity. rsc.org For example, in one study, the calculated mass for the [M-H]⁻ adduct was 271.92140, which was in close agreement with the found value. rsc.orguni.lu

Interactive Table: Predicted and Found HRMS Data for this compound Adducts

| Adduct | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 273.93596 | - | uni.lu |

| [M+Na]⁺ | 295.91790 | - | uni.lu |

| [M-H]⁻ | 271.92140 | Aligns with literature | rsc.orguni.lu |

| [M]⁺ | 272.92813 | - | uni.lu |

Infrared (IR) Spectroscopy for Probing Vibrational Modes and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound and studying intermolecular interactions, particularly halogen bonding. acs.orgmdpi.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. ksu.edu.sa

Key vibrational bands for this compound include:

C≡C stretch: The stretching vibration of the carbon-carbon triple bond.

NO₂ stretches: The symmetric and asymmetric stretching vibrations of the nitro group.

Aromatic C-H and C=C stretches: Vibrations associated with the benzene ring. libretexts.org

The positions of these bands can shift upon the formation of intermolecular interactions. For instance, in co-crystals where this compound acts as a halogen-bond donor, changes in the vibrational frequencies of the iodoethynyl group and the halogen-bond acceptor can be observed. acs.org This makes IR spectroscopy a valuable technique for confirming the formation of co-crystals driven by C–I···N or C–I···O halogen bonds. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by mapping the precise arrangement of atoms in the solid state. acs.orgmdpi.com This technique allows for the direct observation of bond lengths, bond angles, and intermolecular interactions, including the halogen bonds that are crucial to its role in crystal engineering. nih.govnih.gov

Crystal structures of this compound and its co-crystals have revealed its effectiveness as a halogen-bond donor. acs.org The iodine atom, activated by the electron-withdrawing nitro group and the sp-hybridized carbon of the ethynyl group, forms strong, directional halogen bonds with various acceptor molecules. acs.org These studies have shown that the I···acceptor distances are consistently shorter than the sum of the van der Waals radii, indicating a strong interaction. acs.org In both structures of 1-ethynyl-2-nitrobenzene (B95037) and its dimethyl derivative, the nitro group is nearly coplanar with the benzene ring and interacts with the nearby alkyne, which shows a slight distortion. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions within the molecule. acs.org The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is influenced by the presence of the nitrobenzene (B124822) chromophore. Nitrobenzene itself typically displays strong absorptions due to π-π* transitions involving the benzene ring and the nitro group. uni-muenchen.de The extension of the conjugated system by the iodoethynyl group is expected to influence the position and intensity of these absorption bands. The formation of halogen-bonded complexes can also lead to changes in the UV-Vis spectrum, sometimes resulting in the appearance of new charge-transfer bands. acs.org The disappearance of the characteristic peak for the -NO₂ group at 273 nm can be used to monitor reactions. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Advancements on 1-(Iodoethynyl)-4-nitrobenzene

Research on this compound has primarily centered on its role as a highly effective building block in supramolecular chemistry and organic synthesis. The compound's unique structure, featuring a terminal iodoalkyne group activated by a strong electron-withdrawing nitro group, has made it a subject of significant interest, particularly in the field of crystal engineering.

A key area of advancement is its application as a potent halogen-bond donor. acs.orgresearchgate.net The combination of the sp-hybridized carbon adjacent to the iodine atom and the electron-withdrawing effect of the para-nitro group significantly enhances the positive electrostatic potential (the σ-hole) on the iodine atom. acs.orgresearchgate.net This "double activation" makes this compound a superior halogen-bond donor compared to many previously established molecules. acs.orgresearchgate.net Systematic studies have demonstrated its high success rate in forming co-crystals with a variety of halogen-bond acceptors, such as nitrogen and oxygen-containing molecules. acs.orgamazonaws.com The resulting C–I···N or C–I···O halogen bonds are consistently short and strong, leading to predictable supramolecular architectures. acs.orgresearchgate.net

Beyond crystal engineering, this compound serves as a versatile reagent in organic synthesis. It has been utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to produce highly functionalized 1,2,3-triazole derivatives. rsc.orgresearchgate.net The iodoalkyne moiety provides a reactive handle for such transformations, allowing for the rapid assembly of complex molecular structures. nih.govalfa-chemistry.com Modified procedures for its synthesis have been developed, often starting from trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) and using reagents like N-iodosuccinimide (NIS) in the presence of a silver salt. rsc.org

The table below summarizes key research findings involving this compound and its analogs.

| Research Area | Key Finding | Interaction/Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Crystal Engineering | Forms predictable co-crystals with various acceptor molecules. | C–I···N and C–I···O Halogen Bonds | Demonstrates the effectiveness of the "double activation" strategy for creating robust supramolecular structures. | acs.org |

| Supramolecular Chemistry | Calculated molecular electrostatic surface potential on the iodine atom is 20–40 kJ/mol higher than traditional halogen-bond donors. | Halogen Bonding | Establishes iodoethynylnitrobenzenes as a class of highly effective halogen-bond donors for rational crystal design. | acs.orgresearchgate.netresearchgate.net |

| Click Chemistry | Reacts with various organic azides to form substituted 1,2,3-triazoles. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides a pathway to complex heterocyclic compounds for potential use in medicinal chemistry and materials science. | rsc.org |

| Organic Synthesis | The compound itself can be synthesized from terminal alkynes using reagents like N-iodosuccinimide (NIS) and a catalyst. | Iodination of Terminal Alkynes | Highlights accessible synthetic routes to this valuable building block. | rsc.orgrsc.orgmdpi.com |

Identification of Emerging Research Frontiers and Unexplored Reactivity

While current research has established a solid foundation, several emerging frontiers and areas of unexplored reactivity for this compound remain. Its identity as a haloalkyne makes it a candidate for a wide array of transformations that have yet to be systematically studied for this specific substrate. nih.govacs.org

Emerging Research Frontiers:

Multicomponent Reactions: The dual functionality of this compound could be exploited in multicomponent reactions. Beyond simple cycloadditions, its participation in more complex, one-pot transformations to rapidly build molecular complexity is an area ripe for exploration.

Asymmetric Catalysis: Developing enantioselective reactions using this compound as a prochiral substrate could lead to valuable chiral building blocks. This could involve asymmetric additions across the alkyne or coupling reactions that generate a new stereocenter.

Mechanistic Studies: A deeper understanding of the interplay between the iodoalkyne and the nitro-aromatic system is needed. Probing the precise electronic and steric effects on reaction pathways could lead to the development of novel catalytic systems tailored for haloalkyne chemistry. nih.gov

Unexplored Reactivity:

Transition Metal-Catalyzed Cross-Coupling: While CuAAC is known, the full potential of this compound in other metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) at the alkyne's iodine-bearing carbon remains largely untapped. The halogen moiety can be retained during some transformations, allowing for subsequent functionalization. nih.govacs.org

Electrophilic Addition Reactions: The electron-deficient nature of the alkyne, enhanced by the nitro group, makes it susceptible to electrophilic addition. acs.org Systematic investigation into additions of various electrophiles could yield a diverse range of functionalized and stereodefined haloalkenes, which are themselves valuable synthetic intermediates. acs.org

Cycloaddition Reactions beyond CuAAC: The reactivity of the iodoalkyne in other cycloaddition pathways, such as [4+2] Diels-Alder reactions (where it could act as a dienophile) or other dipolar cycloadditions, is an unexplored domain. northeastern.edu

Radical Reactions: The carbon-iodine bond is relatively weak and could participate in radical-mediated reactions, including atom transfer radical addition (ATRA) or the formation of vinyl radicals for subsequent cyclization or coupling events.

Potential for Development of Novel Synthetic Pathways and Material Applications

The unique electronic and structural features of this compound suggest significant potential for future developments in both its synthesis and its application in advanced materials.

Novel Synthetic Pathways:

Current syntheses of 1-iodoalkynes often rely on methods such as the iodination of terminal alkynes with reagents like N-iodosuccinimide (NIS) catalyzed by silver or other metals, or the use of hypervalent iodine reagents. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org Future research could focus on developing more sustainable and efficient pathways.

Catalyst Development: The development of inexpensive and environmentally benign catalysts, such as those based on earth-abundant metals or even metal-free systems (e.g., using γ-Al₂O₃ or organic bases), could make the synthesis more practical and scalable. rsc.orgmdpi.comresearchgate.netresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the iodination of 4-ethynylnitrobenzene could offer improved reaction control, higher yields, and enhanced safety, making the synthesis more suitable for industrial application.

Material Applications:

The demonstrated utility in crystal engineering is just the beginning. The combination of a halogen-bond donor, a π-system, and a polar nitro group makes this compound an attractive component for advanced functional materials.

Non-Linear Optical (NLO) Materials: The push-pull electronic structure, with the electron-withdrawing nitro group and the polarizable iodoalkyne moiety, is a classic design feature for NLO chromophores. Co-crystals or polymers incorporating this molecule could exhibit significant second- or third-order NLO properties.

Porous Molecular Solids: As a rigid and directional building block, it could be used to construct porous organic frameworks through halogen bonding. mdpi.com These materials could have applications in gas storage, separation, or catalysis.

Liquid Crystals: The linear, rigid shape of the molecule is conducive to forming liquid crystalline phases. By incorporating it into larger molecular structures, new thermotropic or lyotropic liquid crystals with unique phase behaviors could be developed.

Semiconducting Materials: The extended π-conjugation in polymers or co-crystals derived from this compound could lead to materials with interesting charge-transport properties for applications in organic electronics. solubilityofthings.com The presence of the heavy iodine atom could also facilitate intersystem crossing, suggesting potential applications in phosphorescent organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended safety protocols for handling 1-(Iodoethynyl)-4-nitrobenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required if aerosol formation is possible .

- Ventilation: Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks .

- Storage: Store in a dry, cool environment (2–8°C) in tightly sealed amber glass containers to prevent degradation and moisture absorption .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Sonogashira Coupling: React 4-nitroiodobenzene with terminal alkynes under palladium catalysis. Optimize reaction conditions (e.g., 60°C, 12 hours) to achieve yields >75% .

- Gold-Catalyzed Cyclization: Use visible light-mediated gold catalysts (e.g., AuCl(PPh₃)) to couple iodoalkynes with allenoates. This method is efficient for generating β-alkynyl-γ-butenolides .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: HRMS (APCI) confirms the molecular ion peak at m/z 312.9256 (C₉H₄F₃IO⁺) .

Advanced Questions

Q. How can researchers address discrepancies in NMR data during the synthesis of derivatives?

Methodological Answer:

- Isotopic Purity: Ensure deuterated solvents (e.g., CDCl₃) are free from impurities that may obscure peaks .

- Dynamic Effects: Check for rotational barriers in substituents (e.g., nitro groups) causing peak splitting. Use variable-temperature NMR to resolve overlapping signals .

- Reference Standards: Compare spectra with literature data (e.g., δ 7.55 ppm for 4-trifluoromethyl derivatives) .

Q. What strategies optimize the yield of this compound in gold-catalyzed alkynylative cyclizations?

Methodological Answer:

- Catalyst Loading: Use 5 mol% AuCl(PPh₃) with 10 mol% PPh₃ as a ligand to stabilize the active species .

- Solvent Selection: Dichloromethane (DCM) enhances reaction rates due to its polarity and compatibility with gold complexes .

- Light Source: Employ blue LEDs (λ = 450 nm) to activate the gold catalyst, reducing side reactions .

Q. What are the applications of this compound in click chemistry?

Methodological Answer:

- Cycloaddition Reactions: React with azides (e.g., benzyl azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize using CuI (1 mol%) and DIPEA in THF .

- Bioconjugation: Functionalize biomolecules (e.g., peptides) by introducing iodoethynyl groups for site-specific labeling .

Q. How does the nitro group influence the reactivity of this compound?

Methodological Answer:

- Electrophilic Substitution: The nitro group deactivates the benzene ring, directing incoming electrophiles to meta positions. Use DFT calculations to predict regioselectivity .

- Reduction Pathways: Reduce the nitro group to an amine (e.g., using H₂/Pd-C) to modify electronic properties for downstream reactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under light exposure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.